1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea
Description
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea is a urea-based small molecule characterized by a benzo[d]thiazole scaffold substituted with a methyl group at position 2 and a 4-nitrophenyl group at the distal urea nitrogen.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOTWOZNGUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 2-methylbenzo[d]thiazol-5-amine with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural variations between the target compound and similar diarylureas:
Physicochemical Properties
- Electron Effects : The nitro group’s electron-withdrawing nature enhances hydrogen-bond acceptor strength, favoring interactions with residues like His or Asp in enzyme active sites .
Biological Activity
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 320.34 g/mol. The compound features a urea linkage that is crucial for its biological activity, as well as a thiazole moiety that enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with 4-nitrophenyl isocyanate. The reaction conditions often include solvents such as dichloromethane or dimethylformamide under controlled temperatures to ensure high yields and purity.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole-containing ureas exhibit potent antitumor activities. For instance, related compounds have shown GI values ranging from 1.7 to 28.7 µM against various cancer cell lines, including non-small cell lung cancer and ovarian cancer . The specific activity of this compound has not been directly reported; however, its structural analogs suggest a potential for significant cytotoxic effects.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. In one study, compounds similar to our target exhibited IC values against Mycobacterium tuberculosis as low as 2.32 µM . This suggests that this compound may also possess antimicrobial activity, although specific data on this compound is limited.
The mechanism by which thiazole-based compounds exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For example, some derivatives have been shown to inhibit the activity of protein kinases involved in cell proliferation and survival . Molecular docking studies indicate that these compounds may interact with specific protein targets, leading to apoptosis in cancer cells.
Case Study 1: Antitumor Evaluation
In a recent study evaluating thiazole derivatives, several compounds were synthesized and tested for cytotoxicity against human cancer cell lines. Among these, derivatives with similar structural features to this compound demonstrated significant antiproliferative effects with IC values below 20 µM . This highlights the potential for further development of this compound as an antitumor agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazole-based compounds against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that the thiazole moiety contributes significantly to antimicrobial activity . Although direct testing of our target compound is necessary, these findings support its potential use in treating infections.
Q & A
What are the established synthetic routes for this urea derivative, and how do reaction conditions influence yield?
Basic: The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. A common method involves reacting a benzo[d]thiazole-containing amine with 4-nitrophenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts .
Advanced: Yield optimization requires systematic parameter screening. For example, demonstrates that ethanol as a solvent with 6-hour reflux and triethylamine catalysis achieves efficient product isolation for similar thiadiazole derivatives. Solvent polarity, temperature, and stoichiometric ratios should be varied using design-of-experiment (DoE) approaches to identify optimal conditions .
What spectroscopic and computational methods are critical for structural validation?
Basic: Standard techniques include / NMR for functional group identification, IR for urea carbonyl confirmation, and mass spectrometry for molecular weight verification.
Advanced: X-ray crystallography (e.g., ’s urea derivative analysis) resolves stereoelectronic effects, while DFT calculations (as in ) model electronic transitions and H-bonding interactions. Pairing experimental and theoretical data enhances structural accuracy .
How should researchers design biological activity assays to minimize variability?
Basic: Use standardized in vitro assays (e.g., enzyme inhibition, cell viability) with positive controls and triplicate measurements.
Advanced: Implement split-plot designs () to account for variables like dose, exposure time, and biological replicates. Orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate target engagement and reduce false positives .
What strategies address low purity or conflicting analytical data post-synthesis?
Basic: Employ HPLC with UV detection and reference standards to quantify purity. Recrystallization from DMF or ethanol removes common byproducts .
Advanced: Use hyphenated techniques like LC-MS or GC-MS to resolve co-eluting impurities. ’s waste-handling protocols emphasize rigorous purification to avoid environmental contamination, indirectly stressing purity benchmarks .
How can structural modifications tune physicochemical properties?
Basic: Substituent variation on the benzo[d]thiazole (e.g., electron-withdrawing groups) alters solubility and lipophilicity.
Advanced: QSAR models (inspired by ’s heterocycle reactivity studies) predict bioactivity changes. Introduce fluorine atoms ( ) or piperazine moieties to enhance metabolic stability .
What solvent systems are optimal for solubility profiling?
Basic: Test polar (DMSO, ethanol) and non-polar (dichloromethane) solvents.
Advanced: Molecular dynamics simulations (as in ’s triazole studies) predict solvation in biological matrices. Use Hansen solubility parameters to rationalize solvent choices .
How do researchers assess stability under storage conditions?
Basic: Monitor degradation via HPLC at accelerated conditions (e.g., 40°C/75% RH).
Advanced: Forced degradation studies (acid/base/oxidative stress) identify labile sites. ’s thiophene-urea derivatives highlight nitro group sensitivity to reducing environments .
What role does the nitro group play in electronic structure?
Basic: The nitro group withdraws electrons, polarizing the urea moiety and influencing reactivity.
Advanced: Combined UV-Vis spectroscopy and DFT () quantify resonance effects. Electron density maps () reveal intramolecular charge transfer .
How can contradictory bioactivity data across studies be resolved?
Basic: Verify assay conditions (pH, temperature) and compound purity.
Advanced: Apply multivariate analysis (e.g., PCA) to identify confounding variables. ’s split-plot design statistically isolates treatment effects .
What safety protocols are essential given structural analogs’ toxicity?
Basic: Use fume hoods, PPE, and MSDS-guided handling.
Advanced: Predictive toxicology tools (e.g., structural alerts for nephrotoxicity) assess risks. ’s urea derivatives inform handling precautions for isocyanate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
